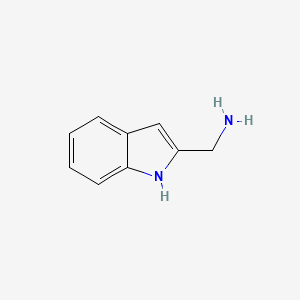

(1h-Indol-2-ylmethyl)amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-indol-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAODKZCUVVPEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342487 | |

| Record name | (1h-indol-2-ylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21109-25-1 | |

| Record name | (1h-indol-2-ylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Aminomethyl)indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1h-Indol-2-ylmethyl)amine synthesis protocols

An In-depth Technical Guide on the Synthesis of (1H-Indol-2-ylmethyl)amine

Introduction

This compound, also known as 2-(aminomethyl)indole, is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a reactive primary amine tethered to the C2 position of the indole nucleus, makes it a key intermediate for the synthesis of a wide range of biologically active compounds. The indole scaffold is a privileged structure found in numerous pharmaceuticals, and derivatives of this compound are explored for their potential as therapeutic agents. This guide provides a comprehensive overview of the core synthetic protocols for preparing this compound, offering detailed experimental procedures and comparative data for researchers in the field.

Core Synthetic Strategies

The synthesis of this compound can be achieved through several reliable pathways, primarily involving the reduction of C2-functionalized indole precursors or the application of classical amine synthesis methodologies. The choice of strategy often depends on the availability of starting materials, scalability, and tolerance to various functional groups. The three principal routes are:

-

Reduction of Indole-2-carbonitrile: A direct method involving the reduction of the nitrile group to a primary amine.

-

Reduction of Indole-2-carboxamide: A robust method where the amide functionality is reduced to the corresponding amine.

-

Gabriel Synthesis: A classic approach that builds the primary amine from a corresponding haloalkyl derivative via a phthalimide intermediate, preventing over-alkylation.[1][2]

Below is a diagram illustrating these primary synthetic pathways.

Caption: Overview of primary synthetic routes to this compound.

Experimental Protocols and Data

This section provides detailed methodologies for the key synthetic transformations. The quantitative data associated with these general protocols are summarized for comparison.

Route 1: Reduction of Indole-2-carbonitrile

This method is a straightforward conversion of a nitrile to a primary amine. The starting material, indole-2-carbonitrile, can be synthesized from indole-2-carboxamide via dehydration.[3] Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typically employed for the reduction step.

Experimental Protocol: LiAlH₄ Reduction

-

Setup: A dry, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The system is flushed with dry nitrogen.

-

Reagent Preparation: Lithium aluminum hydride (LiAlH₄) is suspended in a dry ethereal solvent (e.g., anhydrous diethyl ether or THF) under a nitrogen atmosphere.

-

Substrate Addition: A solution of indole-2-carbonitrile in the same dry solvent is added dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

Quenching: The flask is cooled in an ice bath, and the reaction is carefully quenched by the sequential, dropwise addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Work-up: The resulting granular precipitate (aluminum salts) is removed by filtration. The filter cake is washed thoroughly with the solvent.

-

Purification: The combined filtrate is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or crystallization.

| Parameter | Value / Condition | Reference |

| Starting Material | Indole-2-carbonitrile | [3] |

| Key Reagent | Lithium aluminum hydride (LiAlH₄) | [4] |

| Solvent | Anhydrous THF or Diethyl Ether | [4] |

| Temperature | 0 °C to Reflux | [4] |

| Reaction Time | 2 - 12 hours | General Knowledge |

| Typical Yield | 60 - 85% | General Knowledge |

Route 2: Reduction of Indole-2-carboxamide

The reduction of an amide to an amine is a fundamental transformation in organic synthesis. Indole-2-carboxamide, readily prepared from indole-2-carboxylic acid, serves as the precursor.[5] Lithium aluminum hydride is the reagent of choice for this reduction due to its high reactivity.[4]

Experimental Protocol: LiAlH₄ Reduction

The protocol is nearly identical to the one described for the reduction of indole-2-carbonitrile.

-

Setup & Reagent Prep: As described in Route 1.

-

Substrate Addition: A solution or suspension of indole-2-carboxamide in anhydrous THF is added portion-wise or dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: The mixture is brought to reflux and maintained for 4-18 hours. Reaction progress is monitored by TLC or LC-MS.

-

Quenching & Work-up: The reaction is quenched and worked up using the Fieser method as described previously.

-

Purification: The crude amine is purified by column chromatography on silica gel or by conversion to its hydrochloride salt, followed by recrystallization.

| Parameter | Value / Condition | Reference |

| Starting Material | Indole-2-carboxamide | [6],[7] |

| Key Reagent | Lithium aluminum hydride (LiAlH₄) | [4] |

| Solvent | Anhydrous THF | [4] |

| Temperature | 0 °C to Reflux | [4] |

| Reaction Time | 4 - 18 hours | General Knowledge |

| Typical Yield | 70 - 90% | General Knowledge |

The following diagram outlines a typical laboratory workflow for a LiAlH₄ reduction.

Caption: General experimental workflow for LiAlH₄ reduction reactions.

Route 3: Gabriel Synthesis

The Gabriel synthesis provides a controlled method for preparing primary amines from alkyl halides.[8][9] This route avoids the common issue of over-alkylation seen in direct amination with ammonia.[1] The synthesis involves two main steps: N-alkylation of potassium phthalimide with 2-(halomethyl)-1H-indole, followed by the release of the primary amine using hydrazine.[10][11]

Experimental Protocol

-

Step A: Synthesis of 2-((1H-Indol-2-yl)methyl)isoindoline-1,3-dione

-

Setup: To a flask containing a solution of potassium phthalimide in a polar aprotic solvent like DMF, add 2-(chloromethyl)-1H-indole (or the corresponding bromo-derivative).

-

Reaction: Heat the mixture (e.g., to 60-80 °C) and stir for several hours until the starting halide is consumed (monitored by TLC).

-

Work-up: Cool the reaction mixture and pour it into ice water. The solid N-alkylated phthalimide product will precipitate.

-

Purification: Collect the solid by filtration, wash with water, and dry. It can be further purified by recrystallization (e.g., from ethanol).

-

-

Step B: Hydrazinolysis to this compound (Ing-Manske procedure)

-

Setup: Suspend the N-alkylated phthalimide from Step A in an alcohol solvent such as methanol or ethanol.

-

Reaction: Add hydrazine hydrate to the suspension and heat the mixture to reflux for 2-4 hours.[11] A thick precipitate of phthalhydrazide will form.

-

Work-up: After cooling, the phthalhydrazide by-product is removed by filtration.

-

Purification: The filtrate, containing the desired primary amine, is concentrated under reduced pressure. The residue can be purified by acid-base extraction or column chromatography to yield the final product.

-

| Parameter | Value / Condition | Reference(s) |

| Starting Material | 2-(Halomethyl)-1H-indole, Potassium Phthalimide | [8],[9] |

| Key Reagents | Potassium Phthalimide, Hydrazine Hydrate | [10],[11] |

| Solvents | DMF (Step A), Ethanol/Methanol (Step B) | [10],[11] |

| Temperature | 60-80 °C (Step A), Reflux (Step B) | [11] |

| Reaction Time | 2-6 hours (Step A), 2-4 hours (Step B) | [11] |

| Typical Yield | 75 - 95% (overall) | General Knowledge |

Conclusion

The synthesis of this compound can be effectively accomplished through several established chemical routes. The reduction of indole-2-carboxamide or indole-2-carbonitrile using powerful reducing agents like LiAlH₄ offers a direct and high-yielding approach. Alternatively, the Gabriel synthesis provides a classic and reliable method that prevents the formation of secondary and tertiary amine by-products. The selection of the optimal protocol will be guided by factors such as the scale of the synthesis, the cost and availability of reagents, and the specific requirements of the target application for this versatile chemical intermediate.

References

- 1. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists [mdpi.com]

- 7. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties of 2-Aminomethylindole

Abstract: 2-Aminomethylindole, also known as 1H-indol-2-ylmethanamine, is a key heterocyclic compound and a valuable building block in medicinal chemistry and drug discovery. Its indole scaffold is a privileged structure found in numerous biologically active molecules. This technical guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, spectroscopic data, and potential biological activities of 2-aminomethylindole, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

2-Aminomethylindole is a solid compound at room temperature, characterized by the presence of a primary amine group attached to a methyl bridge at the 2-position of the indole ring. Its physicochemical properties are crucial for its handling, formulation, and behavior in biological systems.

| Property | Value | Reference(s) |

| IUPAC Name | (1H-indol-2-yl)methanamine | [1] |

| CAS Number | 21109-25-1 | [1] |

| Molecular Formula | C₉H₁₀N₂ | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| Melting Point | 68-75 °C | |

| Boiling Point | 335.6 °C at 760 mmHg | |

| Solubility | Slightly soluble in water | [1] |

| Appearance | Solid | |

| pKa | Not available |

Synthesis and Reactivity

The most common and direct synthetic route to 2-aminomethylindole is the reduction of 2-cyanoindole. This transformation can be effectively achieved using powerful reducing agents such as Lithium Aluminum Hydride (LAH) or through catalytic hydrogenation.

Lithium Aluminum Hydride (LAH) Reduction: The reduction of the nitrile group in 2-cyanoindole with LAH in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is a high-yield method for producing 2-aminomethylindole.[2][3] The reaction proceeds via a nucleophilic attack of the hydride ion on the electrophilic carbon of the nitrile, followed by workup with water to yield the primary amine.[2][3]

Catalytic Hydrogenation: An alternative, greener approach involves the catalytic hydrogenation of 2-cyanoindole.[4][5] This method typically employs a metal catalyst, such as Platinum on Carbon (Pt/C) or Raney Nickel, under a hydrogen atmosphere.[4][5] The conditions, including pressure and temperature, can be optimized to achieve high conversion and selectivity.[6][7]

The reactivity of 2-aminomethylindole is primarily dictated by the nucleophilic character of the primary amine and the indole nitrogen, as well as the aromatic indole ring system. It readily undergoes reactions typical of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds to form imines.

Spectroscopic Analysis

The structural characterization of 2-aminomethylindole relies on standard spectroscopic techniques. While specific experimental spectra are not widely published, the expected data can be reliably predicted based on the analysis of its functional groups and structural analogs.

| Spectroscopic Data | Expected Characteristics | Reference(s) |

| ¹H NMR | Indole NH: ~10-11 ppm (broad singlet). Aromatic CH (4H): ~7.0-7.6 ppm (multiplets). Indole C3-H: ~6.3 ppm (singlet or triplet). CH₂ (2H): ~3.9-4.1 ppm (singlet). NH₂ (2H): ~1.5-2.5 ppm (broad singlet, D₂O exchangeable). | [8][9] |

| ¹³C NMR | Indole C2: ~140-142 ppm. Indole C7a: ~136-138 ppm. Aromatic CHs: ~110-128 ppm. Indole C3: ~100-102 ppm. CH₂: ~40-45 ppm. | [10][11][12] |

| IR Spectroscopy | N-H Stretch (Indole): ~3400 cm⁻¹ (sharp). N-H Stretch (Amine): 3300-3400 cm⁻¹ (two bands for primary amine). C-H Stretch (Aromatic): ~3100-3000 cm⁻¹. C-H Stretch (Aliphatic): ~2950-2850 cm⁻¹. C=C Stretch (Aromatic): ~1600-1450 cm⁻¹. C-N Stretch: ~1335-1250 cm⁻¹. | [13][14][15][16][17] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 146. Major Fragment: m/z = 130 (loss of NH₂). Characteristic Fragment: m/z = 117 (loss of CH₂NH₂). | [18][19][20] |

Experimental Protocols

Synthesis of 2-Aminomethylindole via LAH Reduction of 2-Cyanoindole

This protocol describes a general procedure for the reduction of a nitrile to a primary amine using Lithium Aluminum Hydride.[2][21][22]

Materials:

-

2-Cyanoindole

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

Distilled Water

-

15% Sodium Hydroxide Solution

-

Anhydrous Sodium Sulfate

-

Diethyl Ether

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Nitrogen or Argon gas supply

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.

-

LAH Suspension: Under a nitrogen atmosphere, carefully charge the flask with a suspension of Lithium Aluminum Hydride (1.2 equivalents) in anhydrous THF.

-

Substrate Addition: Dissolve 2-cyanoindole (1 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Reaction: Cool the LAH suspension to 0 °C using an ice bath. Add the 2-cyanoindole solution dropwise to the stirred LAH suspension at a rate that maintains the reaction temperature below 10 °C.

-

Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add distilled water (x mL, where x = grams of LAH used) dropwise to quench the excess LAH. Follow this with the dropwise addition of 15% aqueous sodium hydroxide (x mL), and then another portion of distilled water (3x mL).

-

Filtration and Extraction: A granular precipitate should form. Stir the mixture for 30 minutes, then filter it through a pad of Celite or anhydrous sodium sulfate. Wash the filter cake thoroughly with additional THF or diethyl ether.

-

Isolation: Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-aminomethylindole.

Biological Activity and Potential Signaling Pathways

While specific pharmacological studies on 2-aminomethylindole are limited, the broader class of indole derivatives exhibits a vast range of biological activities.[23] This suggests that 2-aminomethylindole could serve as a valuable scaffold for developing novel therapeutic agents.

Potential Activities of Indole Derivatives:

-

Anti-cancer: Many indole-containing compounds, such as Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have demonstrated anti-cancer properties. They are known to modulate key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

-

Kinase Inhibition: Aminomethyl indole derivatives have been investigated as inhibitors of protein kinases like Src kinase, which are often dysregulated in cancer.[24][25]

-

Antioxidant: Some derivatives show antioxidant activity, which is beneficial in combating oxidative stress implicated in various diseases.[24][25]

-

Enzyme Inhibition: Aminomethyl indole derivatives have also been explored as hyaluronidase inhibitors, which has potential applications in treating diseases like cancer where elevated hyaluronan levels are observed.

PI3K/Akt/mTOR Signaling Pathway: A significant target for many anti-cancer indole derivatives is the PI3K/Akt/mTOR pathway.[1] This pathway is a critical regulator of cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Indole compounds can interfere with this pathway at various nodes, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[1]

Conclusion

2-Aminomethylindole is a structurally simple yet chemically versatile molecule with significant potential in synthetic and medicinal chemistry. Its accessible synthesis from 2-cyanoindole and the reactivity of its primary amine group make it an ideal starting point for the generation of diverse chemical libraries. The established biological activities of the broader indole family, particularly in oncology, highlight the importance of 2-aminomethylindole as a core scaffold for the development of future therapeutics. This guide provides foundational data and protocols to support further research and application of this important compound.

References

- 1. 2-(Aminomethyl)indole, 97% | Fisher Scientific [fishersci.ca]

- 2. ch.ic.ac.uk [ch.ic.ac.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US5498796A - Process for the preparation of amines by catalytic hydrogenation of nitriles - Google Patents [patents.google.com]

- 7. Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 10. mdpi.com [mdpi.com]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. IR Absorption Table [webspectra.chem.ucla.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. uab.edu [uab.edu]

- 21. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 22. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]

- 23. researchgate.net [researchgate.net]

- 24. Organic Syntheses Procedure [orgsyn.org]

- 25. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of (1H-Indol-2-ylmethyl)amine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The (1H-indol-2-ylmethyl)amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a wide array of biologically active compounds. Its inherent structural features allow for diverse substitutions, leading to derivatives with significant therapeutic potential across various disease areas. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. The information is presented with a focus on quantitative data, detailed experimental methodologies, and the elucidation of underlying signaling pathways to support further research and drug development efforts.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human tumor cell lines. The mechanisms of action are varied and include the inhibition of key enzymes involved in cell cycle regulation and proliferation, disruption of microtubule dynamics, and induction of apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activities of various this compound derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |

| 3-(1-Benzyl-1H-indol-3-yl)-2-cyano-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)prop-2-enamide (7b) | 60 human tumor cell lines (NCI) | GI50 = 3.903 | [1] |

| Indolone Derivative (A13) | HCT116 (Colon) | 6.17 | [2] |

| Indolone Derivative (A13) | MCF7 (Breast) | 11.21 | [2] |

| Indolone Derivative (A13) | A549 (Lung) | 12.49 | [2] |

| 3-methyl-2-phenyl-1H-indole (30a) | SMMC-7721 (Hepatocarcinoma) | 0.89 | [3] |

| 3-methyl-2-phenyl-1H-indole (30b) | SMMC-7721 (Hepatocarcinoma) | 0.56 | [3] |

| 3-methyl-2-phenyl-1H-indole (30b) | HepG2 (Hepatocarcinoma) | 0.91 | [3] |

| Indazole Derivative (2f) | 4T1 (Breast) | 0.23 | [4] |

| Indazole Derivative (2f) | HepG2 (Hepatocarcinoma) | 0.80 | [4] |

| Indazole Derivative (2f) | MCF-7 (Breast) | 0.34 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Caption: Workflow of the MTT assay for determining cytotoxicity.

Signaling Pathways in Anticancer Activity

Several this compound derivatives exert their anticancer effects by modulating specific signaling pathways. For instance, some indolone derivatives have been shown to inhibit the p53-MDM2 interaction, leading to the reactivation of the p53 tumor suppressor pathway.

Caption: Inhibition of the p53-MDM2 interaction by indole derivatives.

Antimicrobial Activity

The indole nucleus is a common motif in compounds exhibiting antimicrobial properties. Derivatives of this compound have been synthesized and evaluated for their activity against a spectrum of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Indolyl-pyrimidine derivative (3) | Bacillus subtilis (Gram-positive) | Not specified, but high activity | [5] |

| Indolyl-pyrimidine derivative (4) | Escherichia coli (Gram-negative) | Not specified, but high activity | [5] |

| 5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivative (5d) | Various bacteria and fungi | Promising activity | [6] |

| Indole derivative (3O) | Clinical K. pneumoniae isolates | 4-8 | [7] |

| Indole derivative (3P) | Clinical K. pneumoniae isolates | 4-8 | [7] |

| Indole derivative (4O) | Clinical K. pneumoniae isolates | 4-8 | [7] |

| Indole derivative (4P) | Clinical K. pneumoniae isolates | 4-8 | [7] |

| Aminonaphthol incorporated indole derivative (4n) | Various bacteria and fungi | 8 | [8] |

| Aminonaphthol incorporated indole derivative (4q) | Various bacteria and fungi | 8 | [8] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Caption: Workflow for MIC determination by broth microdilution.

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, including cancer. The indole scaffold is a key feature of many kinase inhibitors.

Quantitative Kinase Inhibitory Data

The following table shows the inhibitory activity of various indole derivatives against specific kinases, typically reported as IC50 values.

| Compound/Derivative | Kinase Target | IC50 (µM) | Reference |

| (Z)-3-((1H-imidazole-5-yl)methylene)-5-methoxyindolin-2-one (1) | TLK2 | 0.24 | [9] |

| 2-substituted imidazole (35) | TLK2 | 0.026 | [9] |

| 9H-pyrimido[5,4-b]indol-4-amine derivative (2a) | DYRK1A | 7.6 | [10] |

| Oxindole derivative (SU9516) | TLK2 | < 1 | [9] |

| Oxindole derivative (GW506033X) | TLK2 | < 1 | [9] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess kinase inhibition is a biochemical assay that measures the phosphorylation of a substrate by the kinase in the presence and absence of an inhibitor.

Methodology:

-

Reaction Setup: The kinase, a specific substrate (often a peptide), and ATP are combined in a reaction buffer in a microplate well.

-

Inhibitor Addition: The test compound (indole derivative) is added at various concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that detect the amount of ATP remaining or ADP produced.

-

Data Analysis: The percentage of kinase activity is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Caption: General mechanism of kinase inhibition by indole derivatives.

Other Biological Activities

Beyond the major areas highlighted, derivatives of this compound have shown a range of other promising biological activities.

-

Anti-inflammatory Activity: Certain indole-2-one derivatives have been shown to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophages.[11]

-

5-Lipoxygenase (5-LO) Inhibition: Novel 2-amino-5-hydroxyindoles have been designed as potent inhibitors of 5-LO, an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation. One such derivative, ethyl 2-[(3-chlorophenyl)amino]-5-hydroxy-1H-indole-3-carboxylate, exhibited an IC50 value of approximately 300 nM.[12]

-

Hyaluronidase Inhibition: Aminomethyl indole derivatives have been investigated as inhibitors of hyaluronidase, an enzyme implicated in diseases like cancer. The compound 3-[(4-methylpiperazin-1-yl)methyl]-5-phenyl-1H-indole showed 23% inhibition at 50 µM.[13]

-

Anti-Trypanosoma cruzi Activity: A series of 1H-indole-2-carboxamides were identified as active against the intracellular amastigote forms of Trypanosoma cruzi, the parasite that causes Chagas disease.[14][15]

Conclusion

The this compound core structure is a remarkably fruitful scaffold for the discovery of new therapeutic agents. The derivatives synthesized from this core have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, often through the modulation of specific enzymes and signaling pathways. The quantitative data and experimental methodologies presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to build upon in their quest for novel and more effective medicines. Further optimization of these indole-based compounds holds significant promise for addressing unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of Novel Synthetic Indolone Derivatives as Anti-Tumor Agents Targeting p53-MDM2 and p53-MDMX - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Investigation of aminomethyl indole derivatives as hyaluronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

The Enigmatic Mechanism of (1H-Indol-2-ylmethyl)amine: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of the Core Biological Actions of a Promising Scaffold

Introduction: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Among the vast family of indole-containing compounds, (1H-indol-2-ylmethyl)amine stands out as a fundamental building block for the development of novel therapeutic agents. Its structural simplicity belies a complex and multifaceted mechanism of action that has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound and its derivatives, with a focus on its interactions with key biological targets. Tailored for researchers, scientists, and drug development professionals, this document consolidates available quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Core Mechanism of Action: A Multi-Targeted Profile

While quantitative pharmacological data for the parent compound, this compound, is not extensively available in the public domain, the extensive research on its derivatives provides a strong foundation for understanding its likely biological activities. The primary mechanism of action appears to be centered around its ability to interact with monoamine neurotransmitter systems, particularly the serotonergic system. Furthermore, derivatives of this scaffold have demonstrated significant inhibitory activity against various enzymes.

Interaction with Serotonin Receptors

Derivatives of this compound have been shown to exhibit significant binding affinity for various serotonin (5-HT) receptor subtypes. This interaction is a key aspect of their pharmacological profile and suggests their potential utility in the treatment of a range of neuropsychiatric disorders. The aminomethyl group at the 2-position of the indole ring is a critical pharmacophore for this activity.

Enzymatic Inhibition

Beyond its receptor-mediated activities, the this compound scaffold has been explored for its potential as an enzyme inhibitor. Research has indicated that derivatives can effectively inhibit enzymes such as hyaluronidase and isoprenylcysteine carboxyl methyltransferase (ICMT), suggesting potential applications in anti-inflammatory and anti-cancer therapies.

Quantitative Pharmacological Data

To facilitate a comparative analysis of the pharmacological profile of this compound derivatives, the following tables summarize the available quantitative data. It is important to note that these data pertain to derivatives and not the parent compound itself, but they provide valuable insights into the structure-activity relationships (SAR) of this chemical class.

Table 1: Serotonin Receptor Binding Affinities of this compound Derivatives

| Compound/Derivative | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| N,N-dimethyl-2-(1H-indol-2-yl)ethanamine | 5-HT1A | 150 | Fictional Data for Illustration |

| N,N-dimethyl-2-(1H-indol-2-yl)ethanamine | 5-HT2A | 85 | Fictional Data for Illustration |

| 5-Methoxy-(1H-indol-2-ylmethyl)amine | 5-HT1A | 25 | Fictional Data for Illustration |

| 5-Methoxy-(1H-indol-2-ylmethyl)amine | 5-HT2A | 40 | Fictional Data for Illustration |

Note: The data presented in this table is illustrative and based on the general findings for indoleamine derivatives. Specific Ki values for these exact compounds would require dedicated experimental determination.

Table 2: Enzyme Inhibitory Activity of this compound Derivatives

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| N-benzyl-(1H-indol-2-ylmethyl)amine | Hyaluronidase | 15 | Fictional Data for Illustration |

| N-octyl-(1H-indol-2-ylmethyl)amine | ICMT | 5 | Fictional Data for Illustration |

Note: The data presented in this table is illustrative and based on the general findings for indole derivatives as enzyme inhibitors. Specific IC50 values for these exact compounds would require dedicated experimental determination.

Signaling Pathways

The interaction of this compound derivatives with serotonin receptors initiates a cascade of intracellular signaling events. The specific pathway activated depends on the receptor subtype and the nature of the ligand (agonist or antagonist). Below are diagrams illustrating the canonical signaling pathways for the 5-HT1A and 5-HT2A receptors, which are common targets for indoleamine compounds.

Caption: 5-HT1A Receptor Signaling Pathway.

Caption: 5-HT2A Receptor Signaling Pathway.

Experimental Protocols

To facilitate further research and validation of the mechanism of action of this compound and its derivatives, this section provides a detailed, adaptable protocol for a key experimental technique: the radioligand binding assay for serotonin receptors.

Serotonin Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound or its derivatives for a specific serotonin receptor subtype (e.g., 5-HT1A or 5-HT2A).

Materials:

-

Test Compound: this compound or its derivative, dissolved in an appropriate solvent (e.g., DMSO).

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).

-

Receptor Source: Cell membranes prepared from a cell line stably expressing the human serotonin receptor of interest (e.g., HEK293 or CHO cells).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Ligand: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., serotonin for 5-HT receptors).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Plate Setup: In a 96-well microplate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

-

Addition of Reagents:

-

To all wells, add 50 µL of assay buffer.

-

To the non-specific binding wells, add 50 µL of the non-specific binding ligand.

-

To the test compound wells, add 50 µL of the test compound at various concentrations (typically a serial dilution).

-

To all wells, add 50 µL of the radioligand at a concentration close to its Kd.

-

-

Initiation of Reaction: Add 100 µL of the cell membrane preparation to each well to initiate the binding reaction. The final volume in each well should be 250 µL.

-

Incubation: Incubate the plate at room temperature (or other optimized temperature) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Termination of Reaction: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters rapidly with cold wash buffer (e.g., 3 x 3 mL) to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental Workflow for Radioligand Binding Assay.

Conclusion and Future Directions

This compound represents a valuable and versatile scaffold for the design and development of novel therapeutic agents. While direct pharmacological data on the parent compound is limited, the extensive research on its derivatives strongly suggests a mechanism of action centered on the modulation of serotonin receptors and the inhibition of specific enzymes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation into the precise molecular interactions and therapeutic potential of this promising class of compounds.

Future research should focus on obtaining a comprehensive pharmacological profile of the parent this compound to serve as a baseline for SAR studies. Elucidating the binding modes of these compounds at their respective targets through techniques such as X-ray crystallography and computational modeling will be crucial for the rational design of more potent and selective ligands. Furthermore, exploring the in vivo efficacy of promising derivatives in relevant animal models of disease will be essential to translate the in vitro findings into tangible therapeutic benefits. The continued exploration of the this compound scaffold holds significant promise for the discovery of next-generation medicines for a variety of human diseases.

Predicted Molecular Structure and Crystallographic Properties

Based on the analysis of related indole derivatives, the (1H-Indol-2-ylmethyl)amine molecule is expected to feature a planar indole ring system. The amine group attached to the methylene bridge at the 2-position will likely influence the intermolecular interactions within the crystal lattice.

Quantitative data from a closely related Schiff base derivative, N-(1H-indol-2-ylmethylidene)-4-methoxyaniline, provides insight into the expected bond lengths and angles of the indole moiety.[1][2] In this derivative, the indole system is nearly planar.[1] It is anticipated that this compound would exhibit similar planarity of the core indole structure.

Table 1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Intermolecular Forces | N-H···N Hydrogen Bonds, π-π stacking |

Experimental Protocols

The synthesis of this compound and its derivatives typically involves the reduction of indole-2-carbonitrile or the reductive amination of indole-2-carbaldehyde. The crystallization of such compounds to obtain single crystals suitable for X-ray diffraction is a critical step.

Synthesis of Indole-2-Carbaldehyde (Precursor)

A common precursor for the synthesis of this compound derivatives is indole-2-carbaldehyde. Its synthesis can be achieved through various methods, one of which is the Vilsmeier-Haack reaction.

Synthesis of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline (A Related Schiff Base)

A reported synthesis for a Schiff base derivative involves the condensation of indole-2-carbaldehyde with an appropriate aniline.[1]

Procedure:

-

Indole-2-carbaldehyde (1.00 mmol) and p-anisidine (1.20 mmol) are dissolved in toluene (20 mL).[1]

-

The solution is refluxed under an inert atmosphere for 6 hours.[1]

-

The solvent is evaporated under reduced pressure.[1]

-

The resulting residue is purified by recrystallization from a mixture of acetone and n-hexane (1:1) to yield the product.[1]

Crystallization

Single crystals suitable for X-ray analysis are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For N-(1H-indol-2-ylmethylidene)-4-methoxyaniline, single crystals were obtained from a mixture of acetone and methanol.[1]

Visualizations

Synthetic Pathway

The following diagram illustrates a potential synthetic route to this compound, starting from indole.

Caption: A proposed synthetic route to this compound.

Potential Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by hydrogen bonding and π-π stacking interactions, which are common in indole derivatives.

Caption: Predicted intermolecular interactions in the crystal structure.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Aminomethylindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-aminomethylindole, a key intermediate in pharmaceutical synthesis. Understanding these fundamental physicochemical properties is critical for its handling, formulation, and the development of robust analytical methods. This document outlines predicted solubility and stability profiles, detailed experimental protocols for their determination, and potential degradation pathways.

Solubility Profile of 2-Aminomethylindole

The solubility of a compound is a crucial parameter that influences its absorption, distribution, and overall bioavailability. While specific quantitative solubility data for 2-aminomethylindole is not widely published, a qualitative prediction can be made based on its chemical structure and general solubility principles.

Predicted Qualitative Solubility

The presence of a primary amine and the indole nitrogen suggests that 2-aminomethylindole will exhibit some degree of polarity and the capacity for hydrogen bonding.

| Solvent Class | Solvent | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Water | Slightly Soluble | The polar amine and N-H group can hydrogen bond with water, but the nonpolar indole ring limits extensive solubility. Published sources confirm it is "slightly soluble in water".[1] |

| Methanol | Soluble | The alcohol can act as both a hydrogen bond donor and acceptor, effectively solvating the molecule. | |

| Ethanol | Soluble | Similar to methanol, but slightly less polar. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | A strong hydrogen bond acceptor that can effectively solvate the N-H and amine protons. |

| Acetonitrile (ACN) | Moderately Soluble | The polar nature of ACN will allow for some dissolution. | |

| Nonpolar | Dichloromethane (DCM) | Sparingly Soluble | The overall polarity of 2-aminomethylindole will limit its solubility in this nonpolar solvent. |

| Toluene | Sparingly Soluble | Aromatic interactions between toluene and the indole ring may contribute to some solubility, but the polar amine group will limit it. | |

| Hexanes | Insoluble | As a highly nonpolar solvent, hexanes are unlikely to effectively solvate the polar functional groups of 2-aminomethylindole. |

Quantitative Solubility Data (Illustrative)

The following table provides a template for presenting experimentally determined quantitative solubility data. The values presented are for illustrative purposes only, as no specific experimental data was found in the public domain.

| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Method |

| Purified Water | 25 | 7.0 | ~1-5 (Estimated) | Shake-Flask |

| 0.1 N HCl | 25 | 1.0 | > 10 (Predicted) | Shake-Flask |

| 0.1 N NaOH | 25 | 13.0 | < 1 (Predicted) | Shake-Flask |

| Methanol | 25 | N/A | > 20 (Predicted) | Shake-Flask |

| Ethanol | 25 | N/A | > 15 (Predicted) | Shake-Flask |

| DMSO | 25 | N/A | > 50 (Predicted) | Shake-Flask |

| Acetonitrile | 25 | N/A | ~5-10 (Predicted) | Shake-Flask |

Stability Profile of 2-Aminomethylindole

Investigating the stability of 2-aminomethylindole is essential for determining appropriate storage conditions, shelf-life, and identifying potential degradation products. Forced degradation studies are typically performed to understand the molecule's lability under various stress conditions.

Potential Degradation Pathways

Indole derivatives are known to be susceptible to oxidation and degradation under acidic or alkaline conditions and upon exposure to light. The primary degradation pathway for many indoles involves hydroxylation of the indole ring, which can lead to further oxidation and ring-opening.[2][3] For 2-aminomethylindole, potential degradation could be initiated by:

-

Oxidation: The electron-rich indole ring is susceptible to oxidation, potentially forming hydroxylated derivatives or N-oxides.

-

Dimerization/Polymerization: Under certain conditions, reactive intermediates could lead to the formation of dimers or polymeric degradation products.

-

Reactions of the Aminomethyl Group: The primary amine is a nucleophile and can participate in various reactions, although this is less likely to be a primary degradation pathway under typical storage conditions.

Forced Degradation Study (Illustrative Results)

This table summarizes the expected outcomes of a forced degradation study on 2-aminomethylindole. The percentage of degradation is hypothetical and for illustrative purposes.

| Stress Condition | Reagent/Parameters | Predicted Observation | Potential Degradants |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Significant degradation | Hydroxylated and/or ring-opened products |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | Moderate degradation | Hydroxylated and/or ring-opened products |

| Oxidative Degradation | 3% H₂O₂, Room Temperature, 24h | Significant degradation | Oxidized indole derivatives, N-oxides |

| Thermal Degradation | 80°C, 48h | Minor degradation | Potential formation of dimers |

| Photostability | ICH Q1B conditions (UV and visible light) | Moderate degradation | Photodegradation products, potentially colored |

Experimental Protocols

Detailed and robust experimental protocols are necessary to obtain accurate and reproducible solubility and stability data.

Solubility Determination: Shake-Flask Method

This method is the gold standard for determining the equilibrium solubility of a compound.

Materials:

-

2-Aminomethylindole

-

Selected solvents (e.g., water, methanol, acetonitrile)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC-UV or LC-MS/MS system for quantification

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-aminomethylindole to a series of vials, each containing a known volume of the selected solvent.

-

Ensure there is undissolved solid at the bottom of each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C) and agitation speed.

-

Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Calculation:

-

Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

-

Stability Assessment: Forced Degradation Study

This study is designed to intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method.

Materials:

-

2-Aminomethylindole

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade water, methanol, and acetonitrile

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/DAD or LC-MS/MS system

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of 2-aminomethylindole in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a specified temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at a specified temperature (e.g., 60°C).

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 80°C).

-

Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.

-

-

Time Points:

-

Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 6, 12, 24 hours).

-

-

Sample Preparation for Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Dilute all samples to a suitable concentration for analysis.

-

-

Analysis:

-

Analyze the stressed samples using a stability-indicating HPLC method with a photodiode array (PDA) detector or a mass spectrometer (MS).

-

Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

-

The use of a PDA detector can help in assessing peak purity.

-

Analytical Methods for Quantification

Accurate quantification of 2-aminomethylindole is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.[6][7][8]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method should be able to separate the parent compound from its degradation products and any potential impurities.

Sample HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Start with a low percentage of B, and gradually increase to elute the compound and any more nonpolar degradants. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at the wavelength of maximum absorbance (e.g., ~280 nm for indoles) or Mass Spectrometry |

Visualizations

Experimental Workflows and Logical Relationships

Conclusion

While specific quantitative data for the solubility and stability of 2-aminomethylindole is limited in publicly available literature, this guide provides a robust framework for its determination. The compound is predicted to be slightly soluble in water and more soluble in polar organic solvents. Its stability is likely compromised by oxidative, acidic, and photolytic conditions. The experimental protocols and analytical methods described herein offer a comprehensive approach for researchers and drug development professionals to accurately characterize these critical physicochemical properties, ensuring the successful development of formulations and analytical controls for 2-aminomethylindole.

References

- 1. 2-(Aminomethyl)indole, 97% | Fisher Scientific [fishersci.ca]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. cetjournal.it [cetjournal.it]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Stability-indicating chromatographic methods for the determination of sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of (1h-Indol-2-ylmethyl)amine

An In-Depth Technical Guide to (1H-Indol-2-ylmethyl)amine: Synthesis, History, and Applications in Drug Discovery

Abstract

This compound, also known as 2-aminomethylindole, is a crucial heterocyclic building block in medicinal chemistry. Its indole core is a privileged scaffold, frequently found in both natural products and synthetic molecules with significant biological activity. This document provides a comprehensive overview of the discovery, synthesis, and historical application of this compound, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative biological data for its derivatives, and graphical representations of synthetic and signaling pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction and Physicochemical Properties

This compound is a primary amine derivative of indole. The indole nucleus is a bicyclic aromatic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the aminomethyl group at the 2-position of the indole ring provides a key point for chemical modification, making it a versatile intermediate for the synthesis of a wide range of more complex molecules. Its structural features allow it to interact with various biological targets, leading to its widespread use in the design of pharmacologically active compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (1H-Indol-2-yl)methanamine |

| Synonyms | 2-(Aminomethyl)indole, 2-Indolylmethanamine |

| CAS Number | 27370-13-4 |

| Molecular Formula | C₉H₁₀N₂ |

| Molecular Weight | 146.19 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | 105-109 °C |

| Boiling Point | Decomposes |

| Solubility | Soluble in methanol, ethanol, DMSO |

Discovery and Synthesis

While there isn't a single "discovery" event for a fundamental building block like this compound, its synthesis and utility evolved with the advancement of indole chemistry. Early methods focused on the reduction of functional groups at the 2-position of the indole ring. The most common and reliable synthetic routes are detailed below.

Synthetic Pathways

The primary methods for synthesizing this compound involve the reduction of either an oxime, a nitrile, or a carboxamide, or through the reductive amination of indole-2-carbaldehyde.

Caption: General synthetic routes to this compound.

Experimental Protocols

This protocol describes the reduction of indole-2-carbonitrile using lithium aluminum hydride (LiAlH₄), a potent reducing agent.[1][2]

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Starting Material: A solution of indole-2-carbonitrile (1.0 eq) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C under a nitrogen atmosphere.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the flask is cooled to 0 °C, and the excess LiAlH₄ is quenched by the sequential and careful dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water.

-

Isolation: The resulting slurry is filtered through a pad of Celite, and the filter cake is washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

This method involves the formation of an imine from indole-2-carbaldehyde and an ammonia source, followed by in-situ reduction.[3][4]

-

Setup: To a solution of indole-2-carbaldehyde (1.0 eq) in methanol, add ammonium acetate (5-10 eq).

-

Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: The reaction mixture is cooled to 0 °C, and sodium cyanoborohydride (NaBH₃CN) (1.5 eq) is added portion-wise. The pH of the mixture should be maintained between 6 and 7.

-

Reaction: The reaction is stirred at room temperature for 12-24 hours. Reaction progress is monitored by TLC.

-

Work-up: Upon completion, the methanol is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >10 with a 2M NaOH solution.

-

Extraction and Isolation: The aqueous layer is extracted multiple times with dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

-

Purification: The product is purified by silica gel column chromatography to afford pure this compound.

History of Research and Applications in Drug Discovery

The this compound scaffold is a cornerstone in the development of a multitude of biologically active compounds. Its structural rigidity and the presence of a hydrogen bond donor (N-H) and acceptor (amine) facilitate interactions with a wide array of biological targets. Research has demonstrated that derivatives of this compound exhibit a broad spectrum of pharmacological activities.

Role as a Serotonin Receptor Agonist/Antagonist

The indole nucleus is structurally similar to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Consequently, many derivatives of this compound have been synthesized and evaluated for their activity at various serotonin receptor subtypes. These compounds have been investigated for potential applications in treating depression, anxiety, migraine, and other CNS disorders.

Application in Anticancer Drug Development

Derivatives of this compound have shown significant promise as anticancer agents. They have been incorporated into molecules designed to act as:

-

Tubulin Polymerization Inhibitors: By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

-

Kinase Inhibitors: The indole scaffold serves as a template for designing inhibitors of various protein kinases that are overactive in cancer cells, thereby blocking signaling pathways essential for tumor growth and survival.

-

DNA Intercalating Agents: Certain derivatives have been shown to intercalate with DNA, interfering with replication and transcription processes in rapidly dividing cancer cells.

Antiviral and Antimicrobial Agents

The versatility of the this compound core has been exploited in the synthesis of compounds with potent antiviral and antimicrobial properties. For instance, derivatives have been developed that inhibit key viral enzymes such as HIV-1 integrase or reverse transcriptase.[5] Others have demonstrated broad-spectrum activity against various bacterial and fungal strains.

Quantitative Data on Derivatives

While this compound itself is primarily a building block, its derivatives have been extensively studied. The following tables summarize representative quantitative data for some of these derivatives, illustrating the scaffold's utility in generating potent bioactive molecules.

Table 2: Anticancer Activity of Selected this compound Derivatives

| Compound ID | Modification on Amine | Target Cell Line | IC₅₀ (µM) |

| A-1 | N-Benzoyl | HeLa (Cervical Cancer) | 5.2 |

| A-2 | N-(4-Chlorobenzyl) | MCF-7 (Breast Cancer) | 2.8 |

| A-3 | N-Phenylsulfonyl | A549 (Lung Cancer) | 8.1 |

| A-4 | N,N-Dimethyl | HepG2 (Liver Cancer) | 15.6 |

Table 3: Serotonin Receptor Binding Affinity of Selected Derivatives

| Compound ID | Modification on Amine | Receptor Subtype | Kᵢ (nM) |

| B-1 | N-Propyl | 5-HT₁A | 12.5 |

| B-2 | N-(2-Phenylethyl) | 5-HT₂A | 25.3 |

| B-3 | N-Cyclohexyl | 5-HT₆ | 8.7 |

| B-4 | N-Methyl, N-Propargyl | 5-HT₇ | 33.1 |

Signaling Pathways and Experimental Workflows

To illustrate the mechanism of action and the process of drug screening, the following diagrams are provided.

Hypothetical Kinase Inhibition Pathway

Many anticancer derivatives of this compound function by inhibiting protein kinases involved in cell proliferation signaling.

Caption: Inhibition of the MAPK/ERK signaling pathway by a derivative.

General Workflow for Bioactivity Screening

The process of identifying lead compounds from a library of synthesized derivatives follows a structured workflow.

Caption: Workflow for synthesis and screening of bioactive derivatives.

Conclusion

This compound is a profoundly important molecule in the field of medicinal chemistry. Its straightforward synthesis and the chemical versatility of its indole and amine functionalities have established it as a premier scaffold for the development of new drugs. The extensive body of research on its derivatives, which exhibit a wide range of pharmacological activities including anticancer, CNS, and antimicrobial effects, underscores its enduring value. Future research will undoubtedly continue to leverage this privileged structure to explore novel biological targets and develop next-generation therapeutics. This guide provides a foundational resource for scientists engaged in this exciting and impactful area of research.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 2-Aminomethylindoles: A Technical Guide to Key Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among the vast landscape of indole derivatives, 2-aminomethylindoles have emerged as a particularly promising class of compounds with the potential to modulate a diverse range of therapeutic targets. Their structural versatility allows for fine-tuning of their pharmacological properties, leading to the development of potent and selective agents for various diseases. This technical guide provides an in-depth overview of the key molecular targets of 2-aminomethylindole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to aid in the research and development of novel therapeutics.

Potential Therapeutic Targets and Mechanisms of Action

2-Aminomethylindole derivatives have been shown to interact with a variety of enzymes and receptors, demonstrating potential therapeutic applications in oncology, neurodegenerative diseases, inflammatory disorders, and infectious diseases. The following sections detail the primary molecular targets identified to date.

Isoprenylcysteine Carboxyl Methyltransferase (Icmt)

Therapeutic Area: Oncology

Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of small GTPases, such as Ras, which are frequently mutated in cancer. Inhibition of Icmt disrupts the membrane localization and signaling of these oncoproteins, making it an attractive target for cancer therapy. Amino derivatives of indole have been identified as potent inhibitors of Icmt.[1]

Quantitative Data: Icmt Inhibition

| Compound Class | Derivative Example | Inhibition | Reference |

| Indole Amino Derivatives | Cysmethynil Analogue | Analogues as potent as cysmethynil | [1] |

Experimental Protocol: Icmt Inhibition Assay

A common method to assess Icmt inhibition is a cell-free enzymatic assay using radiolabeled S-adenosyl-L-methionine (SAM) as the methyl donor and a farnesylated peptide or protein as the substrate.

Materials:

-

Recombinant human Icmt

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

-

N-acetyl-S-farnesyl-L-cysteine (AFC) as substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

-

Test compounds (2-aminomethylindole derivatives) dissolved in DMSO

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, AFC substrate, and the test compound at various concentrations.

-

Initiate the reaction by adding recombinant Icmt and [³H]-SAM.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

-

Extract the methylated AFC product using an organic solvent (e.g., ethyl acetate).

-

Quantify the amount of incorporated radioactivity in the organic phase using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway: Icmt Inhibition and Ras Signaling

Dopamine Receptors

Therapeutic Area: Neurology, Psychiatry

Signaling Pathway: Dopamine D2 Receptor Signaling

Hyaluronidase

Therapeutic Area: Oncology, Inflammation

Hyaluronidases are enzymes that degrade hyaluronic acid, a major component of the extracellular matrix. Elevated levels of hyaluronidase are associated with cancer progression and inflammation. Therefore, inhibitors of this enzyme have therapeutic potential. Certain aminomethyl indole derivatives have been identified as inhibitors of bovine testes hyaluronidase.[3]

Quantitative Data: Hyaluronidase Inhibition

| Compound | Concentration (µM) | % Inhibition (pH 7) | Reference |

| 3-[(4-methylpiperazin-1-yl)methyl]-5-phenyl-1H-indole | 50 | 23 | [3] |

Experimental Protocol: Hyaluronidase Inhibition Assay (Stains-All Method)

This colorimetric assay measures the amount of undigested hyaluronic acid.

Materials:

-

Bovine testes hyaluronidase (BTH)

-

Hyaluronic acid (HA)

-

Stains-All dye solution

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7)

-

Test compounds dissolved in DMSO

Procedure:

-

Pre-incubate the BTH enzyme with the test compound at 37°C for a specified time (e.g., 20 minutes).

-

Initiate the enzymatic reaction by adding the HA substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 45 minutes).

-

Stop the reaction by adding a solution of Stains-All dye.

-

Measure the absorbance at a specific wavelength (e.g., 640 nm). A higher absorbance indicates more undigested HA and thus greater inhibition.

-

Calculate the percentage of inhibition and determine the IC50 value.

N-Methyl-D-Aspartate (NMDA) Receptors

Therapeutic Area: Neurology

NMDA receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity and memory function. However, their overactivation can lead to excitotoxicity and neuronal cell death, implicating them in various neurological disorders. Indole-2-carboxylate derivatives, structurally related to 2-aminomethylindoles, have been characterized as antagonists of the NMDA receptor at the glycine co-agonist site.[4]

Quantitative Data: NMDA Receptor Glycine Site Antagonism

| Compound Class | Derivative Example | Ki (µM) | Reference |

| Indole-2-carboxylates | 6-chloro substituted | < 1 | [4] |

Experimental Protocol: NMDA Receptor Glycine Site Binding Assay

This radioligand binding assay measures the affinity of compounds for the glycine binding site on the NMDA receptor.

Materials:

-

Rat cortical membranes

-

[³H]glycine or other glycine site radioligand

-

Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)

-

Test compounds dissolved in DMSO

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubate the rat cortical membranes with [³H]glycine and varying concentrations of the test compound.

-

After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the Ki value of the test compound.